Diethyl 2-hydroxy-2-methylmalonate
Overview
Description
Diethyl 2-hydroxy-2-methylmalonate is an organic compound with the molecular formula C8H14O5. It is a derivative of malonic acid and is characterized by the presence of two ethyl ester groups and a hydroxyl group attached to the central carbon atom. This compound is widely used in organic synthesis due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-hydroxy-2-methylmalonate can be synthesized through the alkylation of diethyl malonate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves the same alkylation process but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-hydroxy-2-methylmalonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed:
Alkylation: Substituted malonates
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl 2-hydroxy-2-methylmalonate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting metabolic pathways.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2-hydroxy-2-methylmalonate involves its ability to form enolate intermediates, which can participate in various nucleophilic substitution reactions. The enolate formation is facilitated by the presence of the hydroxyl group, which increases the acidity of the alpha hydrogen atoms. This allows the compound to act as a versatile nucleophile in organic synthesis.
Comparison with Similar Compounds
Diethyl malonate: Lacks the hydroxyl group and is less reactive in certain nucleophilic substitution reactions.
Ethyl acetoacetate: Contains a ketone group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness: Diethyl 2-hydroxy-2-methylmalonate is unique due to the presence of both ester and hydroxyl functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to form stable enolate intermediates makes it particularly valuable for the synthesis of complex molecules.
Properties
IUPAC Name |
diethyl 2-(hydroxymethyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMISHFPOIGEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974119 | |
Record name | Diethyl (hydroxymethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58567-05-8 | |
Record name | Diethyl hydroxymethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058567058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (hydroxymethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.